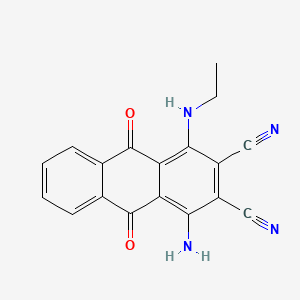
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is a chemical compound with the molecular formula C9H17IN2O3 It is known for its unique structure, which includes an oxazolidinyl ring and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide typically involves the reaction of oxazolidinone derivatives with trimethylamine and an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, cyanides, or thiolates.
Major Products Formed
The major products formed from these reactions include various oxazolidinone and amine derivatives, as well as different quaternary ammonium salts.
科学的研究の応用
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium chloride
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium bromide
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium sulfate
Uniqueness
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is unique due to its iodide ion, which imparts specific reactivity and properties. This makes it distinct from other similar compounds with different counterions, such as chloride or bromide.
特性
CAS番号 |
73664-12-7 |
|---|---|
分子式 |
C9H17IN2O3 |
分子量 |
328.15 g/mol |
IUPAC名 |
3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H17N2O3.HI/c1-11(2,3)6-4-5-10-8(12)7-14-9(10)13;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
HPBINLGDSBCKRR-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCN1C(=O)COC1=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



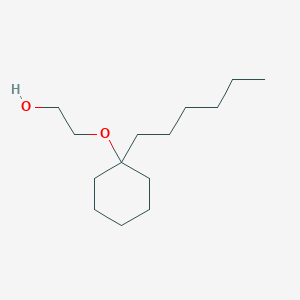
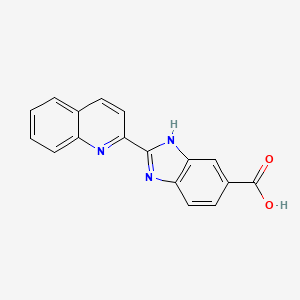

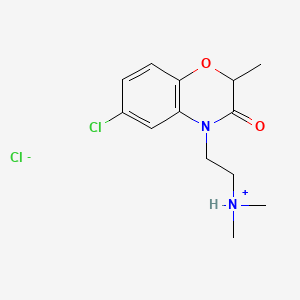

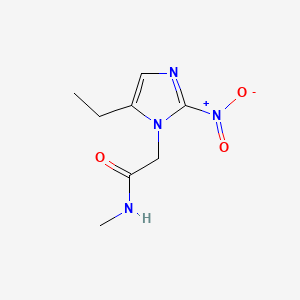
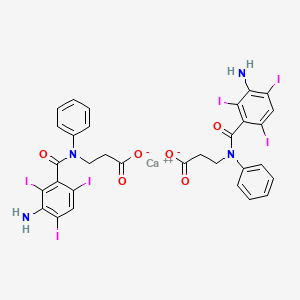

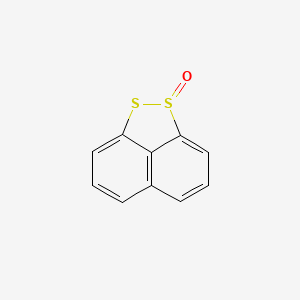

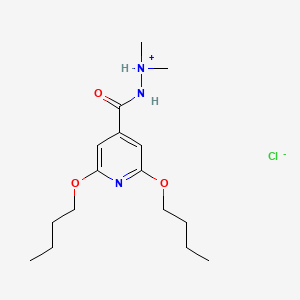
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
